molecular formula C18H36P2 B155781 (R,R)-Et-BPE CAS No. 136705-62-9

(R,R)-Et-BPE

Cat. No. B155781
M. Wt: 314.4 g/mol
InChI Key: QOLRLVPABLMMKI-BRSBDYLESA-N
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Description

(R,R)-Et-BPE is a chiral ligand that has shown great potential in asymmetric catalysis. Asymmetric catalysis is the process of using a chiral catalyst to produce a chiral product in a chemical reaction. This is important in the synthesis of pharmaceuticals and other compounds where the chirality of the molecule can have a significant impact on its activity. (R,R)-Et-BPE has been used in a wide range of reactions, including hydrogenation, cross-coupling, and cycloaddition reactions.

Scientific Research Applications

Pd-Catalysed Asymmetric Allylic Alkylation

  • Application Summary : This reaction has been broadly studied with a great variety of substrates and nucleophiles under different reaction conditions and it has promoted the synthesis of new chiral ligands to be evaluated as asymmetric inductors .
  • Methods of Application : The mechanism of the palladium-catalysed allylic alkylation reaction involves coordination of the allylic electrophile substrate to a low-valent metal centre followed by an oxidative addition to generate a cationic η3-allyl complex with the leaving group as counterion .
  • Results or Outcomes : Ligands with axial chirality furnished higher chiral inductions compared to those with central and/or planar chirality. Interestingly, (R,R)-Et-BPE showed very low activity under these conditions .

Phosphine-Catalyzed Enantioselective [3 + 2] Cycloadditions

  • Application Summary : This process involves the enantioselective construction of densely functionalized cyclopentene bearing contiguous three stereocenters .
  • Methods of Application : The reaction involves phosphine-catalyzed highly regio-, diastereo- and enantioselective [3 + 2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones .
  • Results or Outcomes : (R,R)-Et-BPE exhibited a promising level of reactivity with 64% yield and stereoinduction with 39% ee .

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRLVPABLMMKI-BRSBDYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1CCP2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465660
Record name (R,R)-Et-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Et-BPE

CAS RN

136705-62-9
Record name Et-bpe, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Et-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ET-BPE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
DK Hutchinson - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(2R,2′R, 5R,5′R)‐1,1′‐(1,2‐Ethanediyl)bis[2,5‐dimethylphospholane]; (2R,2′R, 5R,5′R)‐1,1′‐(1,2‐ethanediyl)bis[2,5‐diethylphospholane]; (2S,2′S, 5S,5′S)‐1,1′‐(1,2‐…
Number of citations: 0 onlinelibrary.wiley.com
T Jerphagnon, JL Renaud, P Demonchaux… - Tetrahedron …, 2003 - Elsevier
The hydrogenation of β-acylaminoacrylate with [((R,R)-Et-BPE)Rh(COD)]BF 4 and [((S,S)-Et-Duphos)Rh(COD)]BF 4 , reveals an important temperature effect. With each ligand, under …
Number of citations: 30 www.sciencedirect.com
S Tin, T Fanjul, ML Clarke - Catalysis Science & Technology, 2016 - pubs.rsc.org
During studies on the enantioselective hydrogenation of unfunctionalised enamines, a very surprising switch in enantiopreference was observed; [((R,R)-Et-DUPHOS)-Rh(COD)]BF4 …
Number of citations: 12 pubs.rsc.org
PM Scheetz - 2017 - search.proquest.com
Chapter 1. Rhodium-Catalyzed Asymmetric Dehydrocoupling; Diastereoselective and Enantioselective Synthesis of a P-Stereogenic Diphospholane. Abstract Rhodium-catalyzed …
Number of citations: 0 search.proquest.com
A Aloui, F Delbecq, P Sautet, C De Bellefon - Journal of Molecular Catalysis …, 2012 - Elsevier
The catalytic system prepared from [Rh(COD) 2 ]BF 4 and (R,R)-Me-BPE provides a spectacular detrimental hydrogen pressure effect on ee from 94% down to 56% in the …
Number of citations: 6 www.sciencedirect.com
DJ Weix, Y Shi, JA Ellman - Journal of the American Chemical …, 2005 - ACS Publications
Two new Rh(I)-catalyzed methods for the synthesis of chiral α-branched amines via addition of arylboronic acids to N-tert-butanesulfinyl and N-diphenylphosphinoyl imines have been …
Number of citations: 222 pubs.acs.org
PM Scheetz, ST Chachula, RP Hughes… - …, 2020 - ACS Publications
The rhodium benzyl complexes Rh(diphos*)(η 3 -CH 2 Ph) (1–14, diphos* = chiral bis(phosphine)), potential precursors for asymmetric catalysis, were prepared either by treatment of Rh…
Number of citations: 4 pubs.acs.org
MJ Burk, F Bienewald, M Harris… - Angewandte Chemie …, 1998 - Wiley Online Library
Enantiomerically pure 2‐alkylsuccinates are obtained on a 500‐g scale after hydrogenation with the cationic rhodium complexes with tetraalkyl‐substituted 1,2‐bis(phospholanyl)…
Number of citations: 124 onlinelibrary.wiley.com
VM Dong - 57th Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
Carbon dioxide is the ideal C1 source for organic synthesis because of its abundance, low cost and non-toxicity.[1] CO 2 may be considered a renewable resource, which makes it an …
Number of citations: 2 acswebcontent.acs.org
R Abdallah, V Meille, J Shaw, D Wenn… - Chemical …, 2004 - pubs.rsc.org
A microstructured mesh contactor that can offer residence time of more than minutes is used for gas–liquid–solid hydrogenations and gas–liquid asymmetric hydrogenations. …
Number of citations: 73 pubs.rsc.org

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